Product packaging for Fmoc-S-sulfo-L-cysteine disodium(Cat. No.:)

Fmoc-S-sulfo-L-cysteine disodium

Cat. No.: B8020737
M. Wt: 467.4 g/mol
InChI Key: BIPPKCSTYKCFHX-SQKCAUCHSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fmoc-S-sulfo-L-cysteine Disodium (B8443419) as a Specialized Amino Acid Derivative in Peptide Chemistry

The significance of Fmoc-S-sulfo-L-cysteine disodium in peptide chemistry stems from its unique structural features that address specific challenges in peptide synthesis. chemimpex.com It serves as a key building block, particularly in solid-phase peptide synthesis (SPPS), a method where a peptide is assembled step-by-step while attached to a solid support. chemimpex.comlgcstandards.com

One of the primary advantages of this compound is the presence of the sulfonate group, which enhances its solubility in aqueous solutions. chemimpex.com This property is particularly beneficial for researchers working in biological environments. chemimpex.com Furthermore, the introduction of the S-sulfo group provides a protected form of cysteine, which is critical for controlling the formation of disulfide bonds, a key aspect of protein folding and stability. chemimpex.combachem.com New cysteine S-sulfonate derivatives, including the Fmoc-protected version, have been developed and their utility in peptide synthesis has been demonstrated. nih.gov For instance, the Fmoc derivative has been successfully used in the solid-phase synthesis of Arg8-vasopressin. nih.gov

The Fmoc protecting group is essential for the selective protection of the amino group of the amino acid during the stepwise assembly of the peptide chain. chemimpex.com This protection prevents unwanted side reactions and ensures that the peptide is built in the correct sequence. altabioscience.com The use of this compound is particularly valuable in the development of peptide-based therapeutics and diagnostics. chemimpex.com Its reactivity allows for the creation of conjugates with proteins, antibodies, and other biomolecules, which can enhance the efficacy and specificity of these formulations. chemimpex.com

Historical Context of Sulfonated Amino Acids and Cysteine Derivatives in Biomolecular Synthesis

The use of modified amino acids, including sulfonated versions and various cysteine derivatives, has a rich history in the advancement of biomolecular synthesis. The production of amino acids for commercial use began in Japan in 1908 with the extraction of monosodium glutamate (B1630785) from protein hydrolysates. nih.gov Over the years, methods evolved to include chemical synthesis, fermentation, and enzymatic synthesis. nih.gov

Sulfonation, the transfer of a sulfonate group, is a key reaction in biology, catalyzed by sulfotransferases. nih.gov This process is crucial for various biological functions and is the most common post-translational modification of tyrosine residues. nih.gov The term "sulfonation" is often used interchangeably with "sulfation" in the literature, especially when discussing modified proteins and proteoglycans. nih.gov S-sulfocysteine, a sulfonated derivative of cysteine, is a known metabolite in humans and plants and is formed by the reaction of inorganic sulfite (B76179) with cystine. nih.gov The study of amino acids on sulfonated polystyrene resins dates back to the 1950s, highlighting the long-standing interest in the interaction between amino acids and sulfonated materials. acs.org

Recent research continues to explore new strategies for the functionalization of cysteine derivatives and cysteine-containing peptides. rsc.org For example, methods have been developed for the direct introduction of cysteine derivatives to the end of polymer chains, which can then be used to create densely packed monolayers on gold substrates. acs.org The synthesis of L-cysteine derivatives containing stable sulfur isotopes has also been achieved, providing valuable tools for studying the metabolome of reactive sulfur species. nih.gov

Foundational Role of the Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Synthetic Strategies

The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). lgcstandards.comwikipedia.org Its development in the late 1970s by Eric Atherton and Bob Sheppard at the Laboratory of Molecular Biology in Cambridge represented a significant breakthrough in the field. lgcstandards.com The Fmoc group is used to temporarily protect the N-terminus of an amino acid, preventing it from reacting while the next amino acid in the sequence is being added. lgcstandards.comaltabioscience.com

The key advantage of the Fmoc group is its base-lability; it can be quickly and easily removed with a weak base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), without affecting other parts of the peptide or the linkage to the solid support. wikipedia.org This orthogonality is crucial in SPPS, where multiple protecting groups are used for different functional groups on the amino acid side chains. altabioscience.com These side-chain protecting groups are typically acid-labile and are removed at the final step of the synthesis with a strong acid like trifluoroacetic acid (TFA). lgcstandards.comaltabioscience.com

The use of Fmoc chemistry offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy. altabioscience.com It is a milder method, and the availability of a wide range of pure and relatively inexpensive Fmoc-protected amino acids has contributed to its widespread adoption. altabioscience.com The Fmoc group also has a strong UV absorbance, which allows for real-time monitoring of the coupling and deprotection steps during automated peptide synthesis. wikipedia.orgpublish.csiro.au This feature is highly beneficial for optimizing reaction conditions and ensuring the synthesis of high-purity peptides. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NNa2O7S2 B8020737 Fmoc-S-sulfo-L-cysteine disodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfonatosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2.2Na/c20-17(21)16(10-27-28(23,24)25)19-18(22)26-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;;/h1-8,15-16H,9-10H2,(H,19,22)(H,20,21)(H,23,24,25);;/q;2*+1/p-2/t16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPPKCSTYKCFHX-SQKCAUCHSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NNa2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163558-30-3
Record name Fmoc-S-sulfo-L-cysteine disodium
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis Methodologies and Chemical Transformations

Methodologies for the Preparation of Fmoc-S-sulfo-L-cysteine Disodium (B8443419)

The synthesis of Fmoc-S-sulfo-L-cysteine disodium is critical for its application in peptide synthesis, particularly for creating peptides with specific structural and functional properties.

Synthetic Routes and Precursor Chemistry

The primary route to this compound involves the protection of the amino group of S-sulfo-L-cysteine with the fluorenylmethoxycarbonyl (Fmoc) group. S-sulfo-L-cysteine itself can be formed through the reaction of L-cystine with an inorganic sulfite (B76179), such as sodium sulfite. This process, known as sulfytolysis, cleaves the disulfide bond of cystine and introduces the S-sulfonate group, also referred to as a Bunte salt.

The Fmoc group is introduced to the alpha-amino group of the S-sulfo-L-cysteine precursor. This protecting group is essential for its use in Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. chemimpex.comnih.gov The resulting compound, this compound, is an Fmoc-protected cysteine derivative where the thiol group is protected as a sulfonate. scbt.com This sulfonate moiety enhances the compound's solubility in aqueous solutions, a beneficial property for biological applications. chemimpex.com

The precursor chemistry for cysteine modifications in peptide synthesis often involves various protecting groups for the thiol side chain. Understanding these is key to appreciating the specific role of the S-sulfo group.

Table 1: Common Thiol Protecting Groups in Fmoc-SPPS

Protecting Group Abbreviation Common Cleavage Condition
Trityl Trt Trifluoroacetic acid (TFA) sigmaaldrich.comnih.gov
Acetamidomethyl Acm Iodine, Thallium(III) trifluoroacetate
tert-Butyl t-Bu High concentration TFA nih.gov
Diphenylmethyl Dpm 95% TFA sigmaaldrich.com
Tetrahydropyran Thp TFA/water/TIS sigmaaldrich.com

This table provides an interactive overview of common protecting groups used for cysteine in peptide synthesis.

Optimization of Reaction Conditions for Enhanced Purity and Yield

The successful synthesis and application of this compound in SPPS depend on carefully optimized reaction conditions to ensure high purity and yield. A critical step is the cleavage of the completed peptide from the solid support resin, which often involves strong acids like trifluoroacetic acid (TFA).

During the synthesis of Arg8-vasopressin using Fmoc-Cys(SO3Na)-ONa, researchers found that using p-cresol (B1678582) as a scavenger during the cleavage step was crucial for maintaining the stability of the S-sulfonate group. nih.gov Scavengers are necessary to trap the reactive carbocations generated from the cleavage of other side-chain protecting groups, which could otherwise lead to unwanted side reactions with the S-sulfonate moiety. Following cleavage, purification of the S-sulfonated peptide intermediate by ion-exchange chromatography was performed to ensure high purity before proceeding to disulfide bond formation. nih.gov

Furthermore, studies on the synthesis of C-terminal cysteine peptide acids have highlighted the importance of the choice of base for Fmoc deprotection to minimize side reactions like epimerization. The use of 30% 4-methylpiperidine (B120128) in 0.5 M OxymaPure-DMF for Fmoc removal has been shown to reduce the formation of side products. csic.es While not specific to S-sulfo-cysteine, these findings on optimizing Fmoc-SPPS for cysteine-containing peptides are highly relevant for achieving better outcomes.

Preparation of Isotopic Variants for Advanced Research Applications

Isotopically labeled amino acids are invaluable tools for advanced research, particularly in quantitative proteomics and metabolic studies. Enzymatic methods have been developed for the synthesis of L-cysteine derivatives containing stable isotopes.

Researchers have successfully used bacterial cysteine synthases (CysE, CysK, and CysM) to incorporate isotopic sulfur atoms (³⁴S) into the sulfhydryl group of L-cysteine. nih.gov This enzymatic system, starting from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide, can be applied to produce a series of L-cysteine derivatives, explicitly including S-sulfo-L-cysteine. nih.gov The same system allows for dual labeling with both ³⁴S and ¹⁵N by using ¹⁵N-labeled L-serine as a precursor. nih.gov

Commercially, isotopically labeled precursors for peptide synthesis are available, such as Nα-Fmoc-S-trityl-L-cysteine labeled with ¹³C and ¹⁵N, which can be used to build isotopically labeled peptides. isotope.comcreative-peptides.com Additionally, deuterium-labeled S-Sulfo-DL-cysteine-2,3,3-d3 has also been synthesized for use in research applications. medchemexpress.com These isotopic variants enable precise tracking and quantification of peptides and their modifications in complex biological systems.

Chemical Reactivity and Mechanistic Studies of the Sulfonate Moiety

The S-sulfonate group of this compound exhibits unique chemical reactivity that is central to its utility in peptide and protein chemistry.

Reaction Mechanisms Involving the Sulfonate Group

The S-sulfonate group (a Bunte salt) is primarily used as a protecting group for the cysteine thiol that can be readily converted into a disulfide bond. The key reaction involves the cleavage of the S-S bond in the S-sulfonate group. This can be achieved by reacting the S-sulfonated peptide with a thiol, which leads to the formation of an asymmetric disulfide. consensus.appnih.gov

In a biological context, S-sulfocysteine can react with intracellular thiols like glutathione (B108866) (GSH). This interaction results in the formation of mixed disulfides, such as L-cysteine-glutathione disulfide (GS-Cys), and oxidized glutathione (GSSG). nih.gov

For synthetic purposes, the S-sulfonate group can be cleaved under mild conditions using phosphines. For instance, after the solid-phase synthesis of a peptide containing an S-sulfonate group, the disulfide bridge can be formed by treating the purified intermediate with tributylphosphine. nih.gov This reaction cleaves the S-SO₃⁻ bond and facilitates the formation of the desired disulfide linkage. The sulfur atom in cysteine can exist in various oxidation states, from sulfhydryl (–SH) to sulfonic acid (–SO₃H), each with distinct chemical reactivity. nih.gov The S-sulfonate group represents a synthetically versatile intermediate state.

Considerations of Acid Stability and Lability of the Sulfate (B86663) Linkage in Synthetic Schemes

The stability of the S-sulfonate linkage under the acidic conditions typically used in the final cleavage step of Fmoc-SPPS is a critical consideration. Research has shown that the S-sulfonate group is satisfactorily stable during TFA-mediated cleavage from the resin, provided that appropriate scavengers like p-cresol are used. nih.gov

The lability of various sulfur-based protecting groups varies significantly. For example, the trityl (Trt) group is readily cleaved by standard 95% TFA solutions, whereas other groups like diphenylmethyl (Dpm) are also removed under these conditions but show greater stability to lower concentrations of acid. sigmaaldrich.comnih.gov The S-sulfonate group's stability is robust enough to withstand the final deprotection cocktail, allowing for the isolation of the S-sulfonated peptide. This stability is advantageous as it allows for purification of the protected linear peptide before the directed formation of disulfide bonds. nih.gov In contrast to sulfate esters, which can be labile in strong acids, sulfonic acids are generally more stable. researchgate.netmdpi.com The high stability of the cysteine sulfonic acid form is highlighted by its consideration as an irreversible post-translational modification in biological systems. rsc.org

Table 2: Compound Names Mentioned

Compound Name
This compound
S-sulfo-L-cysteine
L-cystine
Sodium sulfite
Fmoc-Cys(SO3Na)-ONa
Arg8-vasopressin
p-cresol
Trifluoroacetic acid (TFA)
Glutathione (GSH)
L-cysteine-glutathione disulfide (GS-Cys)
Oxidized glutathione (GSSG)
Tributylphosphine
Nα-Fmoc-S-trityl-L-cysteine
S-Sulfo-DL-cysteine-2,3,3-d3
O-acetyl-L-serine
¹⁵N-labeled L-serine
Trityl (Trt)
Acetamidomethyl (Acm)
tert-Butyl (t-Bu)
Diphenylmethyl (Dpm)
Tetrahydropyran (Thp)
4-methoxytrityl (Mmt)
4-methylpiperidine

Orthogonal Reactivity Profiles and Selective Transformations of the Fmoc Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis, prized for its unique cleavage conditions which create an orthogonal system relative to many side-chain protecting groups. bachem.comnih.gov This orthogonality is critical for the stepwise assembly of amino acids into a peptide chain, preventing unwanted reactions at other parts of the molecule. nih.gov

The primary characteristic of the Fmoc group is its lability to bases, while remaining stable under acidic conditions. bachem.com This allows for the selective removal of the Fmoc group from the N-terminus of a growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). bachem.com This deprotection step exposes a new amine, ready for coupling with the next Fmoc-protected amino acid in the sequence. This is in stark contrast to the acid-labile tert-butyloxycarbonyl (Boc) protecting group, allowing for a completely different and often milder synthetic strategy. bachem.com

The reaction mechanism for Fmoc removal proceeds via a β-elimination pathway, initiated by the abstraction of a proton from the fluorenyl group's β-carbon by the base. This leads to the formation of a dibenzofulvene (DBF) intermediate, which is subsequently scavenged by the amine base (e.g., piperidine) to form a stable adduct. bachem.com

While highly reliable, an interesting and sometimes unexpected chemical transformation can occur during the N-Fmoc deprotection of cysteine-containing peptides. Under certain conditions, particularly with an excess of a base like morpholine, the dibenzofulvene intermediate can react with the free cysteine thiolate side chain. This results in an N-Fmoc to S-fluorenylmethyl (Fm) transprotection, yielding an S-Fm protected cysteine residue. This side reaction highlights the reactivity of the dibenzofulvene byproduct and the nucleophilicity of the cysteine sulfur.

The choice of base and reaction conditions for Fmoc deprotection can be modulated to control the outcome and minimize side reactions. The following table summarizes common conditions for Fmoc deprotection and the observed transformation to S-Fm.

Reagent/ConditionOutcomeTypical Application
20% Piperidine in DMFEfficient and complete N-Fmoc removalStandard SPPS deprotection
Excess Morpholine in DMFPotential for N-Fmoc→S-Fm transprotectionDemonstrates reactivity of dibenzofulvene

Derivatization Strategies for Expanding Functional Diversity

The cysteine side chain is a highly versatile handle for introducing a wide array of functionalities into a peptide. Starting from Fmoc-S-sulfo-L-cysteine, several strategies can be employed to generate novel peptide structures with enhanced or entirely new properties.

Synthesis of Novel S-Substituted Cysteine Derivatives

While the S-sulfo group primarily serves as a protecting group that enhances water solubility, it is not typically displaced directly to form other S-substituted derivatives. The more common and versatile strategy involves a two-step process: first, the cleavage of the S-sulfo group to generate a free cysteine thiol, followed by the selective alkylation of this highly nucleophilic thiol. nih.govnih.gov

The S-sulfonate group is stable to trifluoroacetic acid (TFA), the reagent commonly used for the final cleavage of the peptide from the resin support in Fmoc-SPPS. nih.gov However, it can be selectively cleaved under specific reductive conditions, most notably using phosphines such as tributylphosphine. nih.gov This selective deprotection unmasks the cysteine's sulfhydryl group, making it available for further modification.

Once the free thiol is generated, a vast array of S-substituted cysteine derivatives can be synthesized through S-alkylation. nih.gov This reaction involves treating the peptide containing the free cysteine with an alkylating agent, such as an alkyl halide or other electrophilic species. nih.govrsc.org This method allows for the introduction of a wide range of functional groups, including fluorescent probes, biotin (B1667282) tags, lipid chains for enhanced membrane permeability, or handles for bioconjugation. nih.gov

The following table outlines the general two-step strategy for the synthesis of S-substituted cysteine derivatives starting from a peptide containing an S-sulfo-cysteine residue.

StepReagentsPurposeResulting Functional Group
1. S-Sulfo CleavageTributylphosphine (Bu3P)To generate a free thiol-SH (Sulfhydryl)
2. S-AlkylationAlkyl Halide (R-X)To introduce novel functionality-S-R (Thioether)

This approach provides a powerful tool for the late-stage functionalization of peptides, significantly expanding their chemical and biological diversity. nih.gov

Generation of Cysteic Acid-Containing Peptides through Oxidation Processes

Cysteic acid (Cys-SO3H) is a post-translationally modified amino acid that results from the irreversible oxidation of cysteine. sigmaaldrich.com It is often considered a marker of oxidative stress and can significantly alter the structure and function of peptides and proteins due to the introduction of a strongly acidic sulfonate group. sigmaaldrich.com Peptides containing cysteic acid can be synthesized intentionally for research purposes, for example, to study the effects of oxidative damage or to create peptide analogs with different physicochemical properties.

A direct and efficient method for the generation of cysteic acid-containing peptides involves the oxidation of a cysteine residue within a fully synthesized peptide. sigmaaldrich.com This can be achieved either in solution or while the peptide is still attached to the solid-phase resin. A particularly effective oxidation system employs methyltrioxorhenium (MeReO₃) as a catalyst in the presence of hydrogen peroxide (H₂O₂). sigmaaldrich.com

This method is advantageous as it proceeds rapidly and efficiently at room temperature. sigmaaldrich.com For a peptide synthesized using Fmoc-S-sulfo-L-cysteine, the S-sulfo group would first be cleaved to the free thiol as described previously. The resulting cysteine-containing peptide, whether on-resin or in solution, can then be subjected to oxidation to yield the desired cysteic acid-containing peptide. The solid-phase approach is particularly attractive as it simplifies purification, allowing for the removal of excess reagents by simple washing before the final cleavage of the modified peptide from the resin. sigmaaldrich.com

The transformation from a cysteine residue to a cysteic acid residue within a peptide is summarized below:

Starting ResidueOxidizing ReagentsResulting ResidueKey Features of Transformation
Cysteine (-SH)Methyltrioxorhenium (MeReO₃), Hydrogen Peroxide (H₂O₂)Cysteic Acid (-SO₃H)- Irreversible oxidation
  • Introduces a strong negative charge
  • Can be performed on-resin or in solution
  • This targeted oxidation provides a reliable route to producing peptides with this important modification, enabling detailed studies of their biological impact.

    Applications in Advanced Peptide Chemistry and Protein Research

    Utility in Solid-Phase Peptide Synthesis (SPPS) Methodologies

    Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. nih.gov The use of Fmoc-S-sulfo-L-cysteine disodium (B8443419) within this framework offers several distinct advantages.

    Integration of Fmoc-S-sulfo-L-cysteine Disodium into Fmoc-Strategy SPPS

    This compound serves as a crucial building block in SPPS, particularly within the widely adopted Fmoc-based strategy. chemimpex.comnih.gov The Fmoc group provides temporary protection for the α-amino group of the cysteine residue, preventing unwanted reactions during the sequential addition of amino acids to the growing peptide chain. chemimpex.com This protection is readily removed under mild basic conditions, a key feature of the Fmoc strategy. nih.gov The compound's structure, with the pre-protected and sulfonated side chain, allows for its direct incorporation into the peptide sequence, streamlining the synthesis process. chemimpex.comnih.gov

    Advantages in Aqueous Phase Peptide Synthesis Facilitated by Sulfonation

    A significant advantage of this compound is its enhanced solubility in aqueous solutions, a direct result of the negatively charged sulfonate group. chemimpex.com This property is particularly beneficial for aqueous-phase peptide synthesis, a greener alternative to traditional SPPS that relies heavily on organic solvents. openaccesspub.orgopenaccesspub.org The increased water solubility of the building block and the resulting peptide intermediates can improve reaction kinetics and simplify purification processes, often allowing for the use of techniques like ion-exchange chromatography. nih.govopenaccesspub.org Research has demonstrated that the presence of a sulfonate group can enable peptide synthesis to be conducted predominantly in water, encompassing Fmoc deprotection, coupling, and cleavage steps. openaccesspub.org

    Synthesis of Complex and Functional Peptide Sequences

    The incorporation of this compound enables the synthesis of complex and functionally diverse peptides. chemimpex.com The S-sulfo group serves as a stable protecting group for the cysteine thiol, which can be later converted to a free thiol or a disulfide bond. Disulfide bridges are critical for the correct folding and structural stabilization of many biologically active peptides and proteins. oup.com The ability to introduce this protected cysteine derivative allows for the precise construction of peptides with predetermined disulfide bond patterns, which is essential for creating peptides with specific therapeutic or diagnostic functions. chemimpex.comnih.gov For instance, it has been successfully used in the solid-phase synthesis of Arg8-vasopressin. nih.gov

    Strategies for Minimizing Side Reactions During Fmoc Deprotection in Sensitive Peptide Systems

    While the Fmoc strategy is widely used, certain side reactions can occur during the base-mediated deprotection step, particularly with sensitive amino acids like cysteine. nih.gov One common issue is the formation of aspartimides when aspartic acid is present in the peptide sequence. nih.gov In the context of cysteine, base-catalyzed β-elimination can lead to the formation of dehydroalanine, which can then react with the piperidine (B6355638) used for Fmoc removal. iris-biotech.de

    To mitigate these side reactions, several strategies have been developed:

    Use of Bulky Protecting Groups: For cysteine, employing bulky side-chain protecting groups like trityl (Trt) can minimize β-elimination. iris-biotech.de

    Alternative Bases: Replacing piperidine with less nucleophilic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can reduce the formation of piperidinyl-alanine adducts, although DBU can catalyze aspartimide formation. peptide.com

    Acidic Additives: The addition of acidic modifiers like OxymaPure to the deprotection solution can buffer the basicity and reduce the incidence of side reactions. csic.es

    Careful Selection of Cysteine Derivatives: The choice of the S-protecting group is crucial. While S-tert-butylthio (StBu) is stable to trifluoroacetic acid (TFA), its removal can be sluggish. sigmaaldrich.com The S-sulfo group in this compound offers good stability during synthesis and can be cleaved under specific reducing conditions. nih.gov

    Below is a table summarizing common side reactions involving cysteine in Fmoc-SPPS and strategies to minimize them.

    Side ReactionDescriptionMinimization Strategies
    β-Elimination/Piperidinyl-alanine formation Base-catalyzed elimination of the thiol protecting group, followed by the addition of piperidine. iris-biotech.deUse of bulky protecting groups (e.g., Trt), alternative bases, or trityl-type resins. iris-biotech.desigmaaldrich.com
    Racemization Loss of stereochemical integrity at the α-carbon, particularly during base-mediated coupling. nih.govsigmaaldrich.comUse of carbodiimide (B86325) activation or coupling under acidic/neutral conditions. nih.govsigmaaldrich.com
    Incomplete Deprotection Failure to completely remove the S-protecting group during cleavage. sigmaaldrich.comUse of effective scavengers like triisopropylsilane (B1312306) (TIS) for Trt group removal. sigmaaldrich.com
    S-Alkylation Alkylation of the cysteine thiol by carbocations generated during TFA cleavage, especially from linkers like the Wang linker. nih.govUse of scavengers in the cleavage cocktail. nih.gov

    Engineering of Water-Soluble Peptides and Proteins

    The inherent properties of this compound extend beyond its role as a synthesis building block, offering a powerful tool for the rational design of water-soluble peptides and proteins.

    Rational Design Principles for Enhanced Aqueous Solubility via Sulfonate Incorporation

    A major challenge in peptide and protein research is the poor water solubility of many sequences, which can hinder their study and therapeutic application. mdpi.comnih.gov The incorporation of charged groups, such as sulfonates, is a well-established strategy to enhance aqueous solubility. rsc.org The sulfonate group on this compound is highly effective in this regard. chemimpex.com

    The table below outlines key principles for designing water-soluble peptides using sulfonate incorporation.

    Design PrincipleRationaleExample Application
    Strategic Placement Placing sulfonated residues on the surface of the peptide structure maximizes their interaction with water.Designing soluble analogs of hydrophobic antimicrobial peptides. nih.gov
    Balancing Charge The number and placement of sulfonated groups should be optimized to achieve desired solubility without compromising biological activity.Modifying peptide hormones to improve their pharmacokinetic profiles.
    Combination with Other Strategies Combining sulfonation with other solubilizing modifications (e.g., PEGylation) can have synergistic effects.Developing highly soluble peptide-drug conjugates.
    pH Considerations The charge of the sulfonate group is pH-independent, providing consistent solubility over a wide pH range. Creating robust peptide-based hydrogels for drug delivery.

    Impact on Peptide and Protein Folding, Conformation, and Structural Integrity

    The incorporation of this compound into peptide synthesis offers a significant method for influencing peptide and protein folding, conformation, and structural stability. The presence of the highly water-soluble and negatively charged sulfonate group (SO3−) introduces critical electrostatic and steric factors that can guide the final 3D structure of a peptide.

    The S-sulfo group acts as a solubilizing agent, which helps prevent the aggregation of hydrophobic peptides during their synthesis and purification. This increased solubility is vital for promoting correct folding pathways. The sulfonate group can form long-range electrostatic interactions with positively charged amino acid residues, which helps to stabilize particular peptide conformations.

    Moreover, the S-sulfo group functions as a stable protecting group for cysteine, preventing the formation of incorrect disulfide bonds and allowing for their controlled and regioselective formation later on. This control is essential for synthesizing complex proteins with multiple disulfide bridges, ensuring the correct cysteine pairs are linked to form the native, biologically active structure. The S-sulfo group can be removed under specific conditions to produce a free thiol, making it a strategic tool for managing the complex process of protein folding. Studies have also shown that using S-sulfocysteine in cell culture media can reduce the formation of antibody fragments, thus decreasing product heterogeneity. engconfintl.orgnih.gov

    Development of Supramolecular Peptide Assemblies with Controlled Aqueous Behavior

    The amphiphilic character of this compound makes it a useful component for creating supramolecular peptide assemblies with controlled behavior in water. The hydrophobic Fmoc group and the hydrophilic S-sulfo group allow the molecule to self-assemble into various organized nanostructures, such as micelles, nanofibers, and hydrogels. nih.gov

    This self-assembly is driven by a balance of non-covalent forces, including hydrophobic interactions between Fmoc groups, electrostatic forces involving the sulfonate groups, and hydrogen bonding between peptide backbones. nih.gov By placing Fmoc-S-sulfo-L-cysteine at specific positions within a peptide sequence, researchers can control the shape and properties of the resulting supramolecular structures.

    The behavior of these assemblies can be controlled by environmental factors like pH and ionic strength. For example, at neutral or high pH, the negatively charged sulfonate groups cause electrostatic repulsion, which may encourage the formation of fibrillar structures. In the presence of counter-ions or at a lower pH, hydrophobic forces may be more dominant, leading to different types of aggregation. This responsiveness makes these peptide assemblies suitable for applications in drug delivery, tissue engineering, and as stimuli-responsive biomaterials.

    Advanced Peptide and Protein Modification Strategies

    Incorporation into Branched and Cyclic Peptide Architectures

    This compound is a valuable tool for synthesizing complex, non-linear peptides like branched and cyclic peptides. The S-sulfo group acts as a protecting group for the cysteine thiol, preventing unwanted reactions and allowing for its selective removal and modification.

    For branched peptides, Fmoc-S-sulfo-L-cysteine can be included in the main peptide chain. After the linear chain is assembled, the S-sulfo group can be selectively removed to reveal the free thiol, which can then be used as a site for attaching another peptide chain, forming a branched structure.

    For cyclic peptides, this compound facilitates cyclization through disulfide bond formation. A linear peptide with one or more S-sulfo-cysteine residues is synthesized, and after removing the S-sulfo groups, the resulting free thiols can be oxidized to form a disulfide bridge, creating a cyclic peptide. This method provides precise control over the cyclization process, which is important for obtaining the desired cyclic structure. researchgate.net

    Design and Synthesis of Peptide-Based Therapeutics and Diagnostics

    The properties of this compound are utilized in designing and synthesizing peptide-based therapeutics and diagnostics. chemimpex.com The S-sulfo group can improve the pharmacokinetic properties of therapeutic peptides by increasing their hydrophilicity, which can enhance solubility and potentially extend their circulation time in the body.

    The S-sulfo group can also serve as a prodrug component. In the reducing environment of a cell or specific tissue, the S-sulfo group can be cleaved to release the active, thiol-containing peptide. This targeted activation can increase the therapeutic effect while reducing side effects.

    In diagnostics, peptides with S-sulfo-cysteine can be used as probes to detect specific enzymes or redox environments. For instance, a peptide probe could be designed to produce a detectable signal only after the S-sulfo group is removed by an enzyme or reducing agent present in a diseased state. uiowa.edunih.govmayocliniclabs.com This approach offers high sensitivity and specificity for diagnostic applications. Disulfide-rich peptides are of great interest in drug design and the development of therapeutic agents. biosynth.com

    Methodologies for Regioselective Disulfide Bond Formation in Sulfopeptides

    A primary benefit of using Fmoc-S-sulfo-L-cysteine in peptide synthesis is the ability to form disulfide bonds regioselectively in peptides and proteins with multiple cysteine residues. The S-sulfo group is stable under the standard conditions of solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry, making it an effective orthogonal protecting group for cysteine. nih.gov

    The general approach involves synthesizing a peptide with certain cysteine residues protected as S-sulfo-cysteine, while other cysteines are protected with different, orthogonally removable groups (e.g., Trt, Acm). nih.govbachem.comnih.gov After the peptide is assembled, the first pair of cysteine residues can be deprotected and oxidized to form the initial disulfide bond. Then, the S-sulfo groups can be selectively removed under mild reducing conditions, such as with dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to unmask the next pair of cysteines for the second disulfide bond formation. This controlled, stepwise process is crucial for the correct folding and biological activity of complex proteins that depend on a precise pattern of disulfide bonds. nih.govspringernature.comresearchgate.net

    Table 1. Orthogonal Deprotection Strategies for Cysteine Protecting Groups

    Protecting Group Reagent for Removal Chemical Condition
    Trityl (Trt) Trifluoroacetic acid (TFA) Strong Acid
    Acetamidomethyl (Acm) Iodine (I₂) Mild Oxidation
    S-sulfo (SO₃⁻) Dithiothreitol (DTT) Mild Reduction

    Investigating the Role of Sulfonate in Sulfur Switches and Responsive Peptide Materials

    The sulfonate group of S-sulfo-cysteine is important in creating "sulfur switches" and responsive peptide materials. nih.govnih.govresearchgate.netacs.org A sulfur switch involves the reversible change between different sulfur oxidation states, such as the thiol/disulfide or thiol/S-sulfo interchange, which can trigger a change in the conformation or function of a peptide or protein. nih.govnih.govresearchgate.netacs.org

    The stable and water-soluble S-sulfo group can be considered one state of the switch. When exposed to a stimulus like a reducing agent or an enzyme, it can be converted to the thiol state. This conversion can alter the peptide's structure, such as by forming or breaking a disulfide bond, leading to a change in its biological activity or material properties. nih.govnih.govresearchgate.netacs.org

    This concept is being used to design responsive peptide materials. For example, a hydrogel cross-linked with disulfide bonds from S-sulfo-cysteine precursors could be designed to break down and release an encapsulated drug in a reducing environment, like inside a cell. The S-sulfo groups would ensure the stability of the precursor peptides, and their conversion to thiols would start the self-assembly and cross-linking process. The responsiveness of the S-sulfo group to redox stimuli makes it a useful tool for developing smart biomaterials with on-demand properties. nih.govnih.govresearchgate.netacs.org

    Table of Mentioned Compounds

    Compound Name
    This compound
    dithiothreitol (DTT)
    tris(2-carboxyethyl)phosphine (TCEP)
    Trifluoroacetic acid (TFA)
    Trityl (Trt)
    Acetamidomethyl (Acm)

    Chemoenzymatic and Chemical Ligation Approaches for Complex Glycoprotein and Protein Synthesis

    The synthesis of complex glycoproteins, proteins adorned with intricate sugar chains, presents a significant challenge due to their inherent heterogeneity. Modern strategies are combining the precision of chemical synthesis with the specificity of enzymatic reactions to construct these complex molecules with defined glycan structures. nih.govdigitellinc.comnih.govrsc.org

    Native chemical ligation (NCL) stands out as a powerful technique for assembling large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.orgnih.gov This method typically involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine residue. wikipedia.orgnih.gov The introduction of this compound into peptide fragments offers a strategic advantage in these ligation strategies. The S-sulfo group serves as a stable, water-soluble protecting group for the cysteine thiol, preventing unwanted side reactions during peptide synthesis and purification. This protecting group can be selectively removed under mild conditions to reveal the free thiol necessary for the ligation reaction.

    While direct examples of this compound in the synthesis of complex glycoproteins are emerging, the principles of its application are well-established within the broader context of NCL and chemoenzymatic synthesis. nih.gov For instance, the synthesis of sulfated glycoproteins often involves a "glycopeptide cassette" approach, where a glycopeptide fragment is first synthesized and sulfated before being ligated to other peptide fragments. nih.govspringernature.com The stability of the S-sulfo group on cysteine would be beneficial in such multi-step synthetic routes, ensuring the integrity of the thiol functionality until the final ligation step. One-pot ligation strategies, where multiple peptide fragments are assembled in a single reaction vessel, also benefit from the use of temporarily masked cysteine residues, a role that this compound is well-suited to fill. nih.gov

    The convergence of Fmoc solid-phase peptide synthesis (SPPS) with NCL has streamlined the production of complex proteins. nih.govucl.ac.uk The use of Fmoc-protected amino acids is standard in SPPS, and the availability of this compound allows for its direct incorporation into peptide chains, ready for subsequent ligation reactions.

    Bioconjugation Chemistry Leveraging this compound

    The reactivity of the cysteine thiol makes it a prime target for bioconjugation, the process of linking a biomolecule to another molecule, such as a drug or a fluorescent probe. This compound provides a versatile platform for achieving precise and stable bioconjugates. chemimpex.com

    Strategies for Conjugating this compound to Proteins and Antibodies

    Site-specific modification of proteins and antibodies is crucial for developing targeted therapeutics and diagnostic agents. nih.govnsf.govu-tokyo.ac.jp Engineering cysteine residues into specific locations on a protein or antibody allows for the precise attachment of payloads. creative-biolabs.comnih.gov this compound can be incorporated into a peptide or a small molecule, and following the removal of the Fmoc and S-sulfo protecting groups, the exposed thiol can be conjugated to an engineered cysteine on a protein or antibody.

    Common strategies for cysteine-specific conjugation include reaction with maleimides, haloacetamides, and vinyl sulfones. rsc.orgnih.govnih.govnih.gov The choice of conjugation chemistry depends on the desired stability and properties of the final conjugate. For instance, maleimide (B117702) chemistry is widely used but the resulting thioether bond can sometimes undergo a retro-Michael reaction, leading to payload loss. nih.gov More stable linkages can be achieved with other reagents.

    The development of antibody-drug conjugates (ADCs) is a prime example of the power of site-specific conjugation. creative-biolabs.comnih.govyoutube.com By attaching a potent cytotoxic drug to an antibody that specifically targets cancer cells, ADCs can deliver the drug directly to the tumor, minimizing off-target toxicity. creative-biolabs.comnih.gov The use of this compound in the linker that connects the drug to the antibody could offer advantages in terms of synthesis and stability.

    Development of Bio-conjugates for Advanced Research Probes and Labels

    Fluorescent probes are indispensable tools for studying the structure, function, and localization of proteins in living cells. nih.govnih.govresearchgate.netmdpi.com Cysteine-reactive fluorescent dyes are commonly used to label proteins at specific sites. rsc.orgnih.govnih.govmdpi.com A peptide containing this compound could be synthesized and then, after deprotection, conjugated to a fluorophore. This fluorescently labeled peptide could then be used as a probe in various biological assays.

    The development of fluorogenic probes, which become fluorescent only upon reaction with their target, is an area of active research. rsc.org A probe designed with a recognition element and a reactive group based on the deprotected S-sulfo-cysteine could be envisioned for the selective detection of specific biomolecules.

    The table below summarizes different fluorescent labeling strategies for proteins, highlighting the importance of cysteine-specific modifications.

    Labeling StrategyTarget Residue(s)Key Features
    Maleimide Chemistry CysteineHighly specific for thiols, rapid reaction. nih.gov
    Haloacetamide Chemistry CysteineForms stable thioether bonds. mdpi.com
    Vinyl Sulfone Chemistry CysteineFast and thiol-selective conjugation. rsc.org
    Amine Labeling LysineTargets abundant surface residues, can lead to heterogeneous products.
    Fluorescent Proteins Genetically encodedEnsures 1:1 stoichiometry, but can be large. nih.gov

    Applications in Biomaterials and Nanotechnology Research

    The self-assembling properties of Fmoc-derivatized peptides have been harnessed to create novel biomaterials, particularly hydrogels for tissue engineering and 3D cell culture. nih.govnih.gov These hydrogels mimic the extracellular matrix, providing a supportive environment for cell growth and differentiation. nih.govnih.gov The incorporation of this compound into these self-assembling peptides could introduce new functionalities. After deprotection, the free thiol groups within the hydrogel matrix could be used to immobilize growth factors, cell adhesion ligands, or other bioactive molecules, thereby creating a more dynamic and instructive microenvironment for cells.

    In the realm of nanotechnology, cysteine-functionalized nanoparticles have shown great promise in drug delivery and biosensing applications. nih.govcapes.gov.brnih.govresearchgate.net The thiol group of cysteine readily binds to the surface of gold nanoparticles, providing a stable anchor for further functionalization. nih.govcapes.gov.brnih.govresearchgate.net By using peptides containing this compound, researchers can precisely control the density and orientation of the peptides on the nanoparticle surface. For example, a peptide designed for targeted drug delivery could be attached to a gold nanoparticle via the deprotected cysteine thiol. nih.gov

    Furthermore, the aggregation of cysteine-functionalized gold nanoparticles can be used for colorimetric biosensing. capes.gov.brnih.govresearchgate.net The presence of a target analyte can induce a change in the aggregation state of the nanoparticles, leading to a visible color change. The use of this compound in the design of the nanoparticle-bound peptides could allow for the development of highly specific and sensitive biosensors.

    The table below provides an overview of the applications of cysteine-derivatized molecules in biomaterials and nanotechnology.

    Application AreaKey Role of Cysteine DerivativeResearch Findings
    Hydrogels for Tissue Engineering Provides a reactive handle for immobilizing bioactive molecules.Fmoc-peptide hydrogels support cell adhesion and proliferation. nih.govnih.gov
    Drug Delivery Anchors targeting ligands and drugs to nanoparticles.Cysteine-functionalized nanoparticles can overcome multidrug resistance. nih.gov
    Biosensing Mediates the assembly of nanoparticles for colorimetric detection.Cysteine-functionalized gold nanoparticles enable rapid and sensitive detection of metal ions. nih.govresearchgate.net
    Functionalized Nanomaterials Controls the surface chemistry of nanoparticles for specific interactions.The aggregation of cysteine-functionalized gold nanoparticles is sensitive to environmental pH. capes.gov.br

    Analytical and Characterization Techniques in Research

    Spectroscopic Methods for Structural Elucidation of Fmoc-S-sulfo-L-cysteine Disodium (B8443419) and its Derivatives

    Spectroscopic techniques are fundamental in determining the detailed molecular structure of Fmoc-S-sulfo-L-cysteine disodium and peptides incorporating this modified amino acid.

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous confirmation of the molecular structure of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.

    In the ¹H NMR spectrum, characteristic signals corresponding to the protons of the Fmoc protecting group, the cysteine backbone, and the S-sulfo moiety can be identified and assigned. rsc.org Similarly, ¹³C NMR spectra reveal distinct peaks for each carbon atom, further corroborating the compound's structure. rsc.org For instance, the chemical shifts in the NMR spectra are referenced to a standard, such as residual solvent signals (e.g., DMSO-d₆ at 39.52 ppm for ¹³C NMR). rsc.org The integration of proton signals provides quantitative information on the number of protons in a specific environment, while coupling constants reveal connectivity between neighboring protons.

    Researchers utilize NMR to verify the successful synthesis of Fmoc-protected cysteine derivatives and to study the impact of the S-sulfo group on the local electronic environment. nih.gov For peptides containing S-sulfo-L-cysteine, NMR is also employed to investigate conformational preferences. bohrium.com

    Table 1: Representative NMR Data for Fmoc-Protected Amino Acids

    NucleusTypical Chemical Shift Range (ppm) for Fmoc Group
    ¹H7.2 - 7.9 (aromatic protons), 4.2 - 4.5 (CH and CH₂ protons)
    ¹³C120 - 145 (aromatic carbons), 47 - 67 (aliphatic carbons)

    Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.

    Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for verifying the amino acid sequence of peptides containing this modification. chemimpex.com Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

    ESI-MS is particularly useful for analyzing peptides and proteins in solution. sci-hub.se For sulfonated peptides, positive ion mode ESI-MS can be challenging due to the strongly acidic nature of the sulfo group, which can negatively impact ionization efficiency. ebrary.net A characteristic feature in the mass spectra of sulfopeptides is the neutral loss of SO₃ (80 Da) upon collisional activation, which can sometimes occur even under gentle ionization conditions. ebrary.netnih.gov This fragmentation pattern can be diagnostic for the presence of a sulfo-moiety. researchgate.net

    MALDI-Time of Flight (TOF) MS is another powerful technique, often used for the analysis of complex peptide mixtures. nih.govnih.gov It provides rapid and sensitive detection, making it suitable for verifying the mass of synthetic peptides.

    Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are used to sequence peptides. By inducing fragmentation of the peptide backbone, the resulting fragment ions provide information about the amino acid sequence. nih.gov However, for sulfopeptides, the lability of the SO₃ group can complicate sequencing, as its loss often precedes backbone fragmentation. nih.govresearchgate.net

    Table 2: Common Mass Spectrometry Techniques and Their Applications

    TechniqueIonization MethodKey Application for Sulfonated Peptides
    ESI-MSElectrospray IonizationMolecular weight determination, detection of SO₃ neutral loss. ebrary.netnih.gov
    MALDI-TOF MSMatrix-Assisted Laser Desorption/IonizationMolecular weight verification of synthetic peptides, analysis of complex mixtures. nih.govnih.gov
    MS/MSCollision-Induced Dissociation (CID), etc.Peptide sequencing, though challenging due to SO₃ lability. nih.govnih.gov

    Circular Dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides containing S-sulfo-L-cysteine. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing insights into their conformational properties in solution. nih.gov

    The incorporation of the bulky and charged S-sulfo group can significantly influence the conformational preferences of a peptide. nih.gov CD analysis can reveal whether the peptide adopts a predominantly α-helical, β-sheet, or random coil conformation. researchgate.net For example, studies have shown that the presence of a sulfonate group can promote α-helical structures near the N-terminus of a peptide due to favorable interactions with the helix dipole. bohrium.comnih.gov

    By comparing the CD spectra of a sulfonated peptide with its non-sulfonated counterpart, researchers can directly assess the structural impact of this post-translational modification. nih.gov The analysis is typically performed in the far-UV region (190-250 nm), where the peptide backbone absorbs. researchgate.net

    Chromatographic Techniques for Purity Assessment and Separation

    Chromatographic methods are indispensable for both the analysis of purity and the preparative purification of this compound and related peptides.

    High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of this compound and for purifying synthetic peptides. bachem.com Reversed-phase HPLC (RP-HPLC) is particularly common, where separation is based on the hydrophobicity of the molecules. bachem.com

    In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.comrsc.org The retention time of a compound is related to its hydrophobicity; more hydrophobic compounds are retained longer on the column.

    HPLC is used to monitor the progress of chemical reactions, to check the purity of the final product, and for preparative purification to isolate the desired compound from byproducts and unreacted starting materials. ajpamc.comnih.gov The high purity of this compound, often exceeding 99%, is typically verified by HPLC. chemimpex.com For peptides, analytical HPLC provides a purity profile, while preparative HPLC is used to obtain highly pure peptide samples. nih.gov

    Table 3: Typical RP-HPLC Parameters for Peptide Analysis

    ParameterDescription
    ColumnC18 silica (B1680970) gel
    Mobile Phase AWater with 0.1% TFA
    Mobile Phase BAcetonitrile with 0.1% TFA
    GradientIncreasing percentage of Mobile Phase B over time
    DetectionUV absorbance at 214-220 nm

    Ion-exchange chromatography (IEC) is a powerful technique for the purification of charged molecules, including sulfonated intermediates and peptides. nih.gov This method separates molecules based on their net charge.

    For the purification of S-sulfo-L-cysteine or peptides containing this residue, anion-exchange chromatography can be employed. nih.gov The stationary phase in an anion-exchange column is positively charged and binds negatively charged molecules. The negatively charged sulfonate group (SO₃⁻) of S-sulfo-L-cysteine allows for its strong retention on an anion-exchange column. nih.gov Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase to disrupt the electrostatic interactions.

    IEC is particularly useful for separating sulfonated compounds from non-sulfonated or less charged impurities. mit.edu It is often used as an initial purification step before a final polishing step with RP-HPLC. nih.gov Strong cation-exchange columns are also valuable in peptide separations, especially at low pH where peptides generally carry a net positive charge. nih.gov

    Advanced Characterization of Functionalized Peptides and Bioconjugates

    The incorporation of S-sulfo-L-cysteine into peptides via its Fmoc-protected derivative, this compound, yields functionalized molecules that require rigorous characterization to confirm their identity, purity, and structural integrity. The S-sulfonate group (–S-SO₃⁻), also known as a Bunte salt, serves as a unique protecting group for the cysteine thiol, which can be selectively cleaved later to form disulfide bonds. Advanced analytical techniques are indispensable for verifying the successful synthesis of the S-sulfonated peptide intermediate and for characterizing the final bioconjugate.

    The characterization process typically involves a multi-step approach combining chromatography for purification and analysis with mass spectrometry for structural confirmation. A notable example is the solid-phase peptide synthesis (SPPS) of Arg⁸-vasopressin, where Fmoc-Cys(SO₃Na)-ONa was utilized to introduce the S-sulfonated cysteine residues. nih.gov

    Chromatographic Techniques:

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of synthetic peptides. For S-sulfonated peptides, which are often highly polar, specific chromatographic methods are employed.

    Ion-Exchange Chromatography (IEC): Due to the negatively charged nature of the S-sulfonate group, IEC is a particularly effective method for purifying S-sulfonated peptide intermediates. nih.gov The strong anionic character of the peptide allows it to bind to an anion-exchange resin, enabling its separation from non-charged or less-charged synthesis impurities.

    Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common method for assessing the purity of the final peptide product. The separation is based on the hydrophobicity of the peptide. For S-sulfonated peptides, the mobile phase conditions, such as the type of acid modifier (e.g., trifluoroacetic acid, TFA) and the gradient of the organic solvent (e.g., acetonitrile), are optimized to achieve sharp, well-resolved peaks. nih.gov

    Table 1: Representative HPLC Conditions for Analysis of S-Sulfonated Peptides

    ParameterCondition/ValuePurposeReference
    ColumnC18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for peptide purity analysis based on hydrophobicity. nih.gov
    Mobile Phase A0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to protonate silanols and peptide carboxyl groups, improving peak shape. nih.gov
    Mobile Phase B0.1% Trifluoroacetic Acid (TFA) in AcetonitrileOrganic solvent for eluting the peptide from the column. nih.gov
    GradientLinear gradient, e.g., 5% to 65% B over 30 minutesGradual increase in hydrophobicity to elute peptides with different characteristics.
    Flow Rate~1.0 mL/min (analytical)Standard flow for analytical scale separations.
    DetectionUV Absorbance at 220 nmDetection of the peptide backbone amide bonds.

    Mass Spectrometry (MS):

    Mass spectrometry is the definitive technique for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the S-sulfonate modification. Electrospray ionization (ESI) is commonly used to generate multiply charged ions of the peptide, which are then analyzed. researchgate.net

    For a peptide like the S-sulfonated intermediate of Arg⁸-vasopressin, [Cys(SO₃H)-Tyr-Phe-Gln-Asn-Cys(SO₃H)-Pro-Arg-Gly-NH₂], the theoretical molecular weight can be precisely calculated. The experimental mass spectrum should show a major peak or envelope of peaks corresponding to the mass-to-charge (m/z) ratio of this modified peptide.

    Tandem Mass Spectrometry (MS/MS):

    To confirm the exact location of the modification, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the parent ion of the modified peptide is isolated and fragmented. The resulting fragment ions (typically b- and y-ions) are analyzed. The masses of these fragments reveal the amino acid sequence and pinpoint the residue carrying the S-sulfonate group. nih.govyoutube.com A key diagnostic feature in the MS/MS spectrum of an S-sulfonated peptide is the facile neutral loss of SO₃ (80 Da) or H₂SO₃ (82 Da) from the precursor and fragment ions, which is a characteristic signature of this modification. nih.gov

    Table 2: Example Mass Spectrometry Data for Characterization of an S-Sulfonated Peptide (Hypothetical Data for Arg⁸-vasopressin Intermediate)

    Analysis TypeParameterExpected ResultPurposeReference
    Full Scan MS (ESI)Molecular Weight (Monoisotopic)~1244.4 DaConfirms successful synthesis and incorporation of two S-sulfonate groups. nih.gov
    Tandem MS (MS/MS)Parent Ion (m/z)e.g., [M+2H]²⁺ at ~623.2Isolation of the modified peptide for fragmentation analysis. nih.gov
    Tandem MS (MS/MS)Characteristic Neutral Loss-80 Da (SO₃) from parent or fragment ionsDiagnostic fragmentation pattern confirming the presence of the S-sulfonate group. nih.gov
    Tandem MS (MS/MS)b- and y-ion SeriesSeries confirms the peptide backbone sequence and localizes the +80 Da mass shift to the cysteine residues.Provides definitive evidence of the modification site. youtube.com

    Together, these advanced analytical techniques provide a comprehensive characterization of peptides and bioconjugates functionalized using this compound, ensuring that the desired molecule has been produced with high purity and the correct chemical structure before its use in further applications.

    Theoretical and Computational Investigations

    Computational Modeling of Fmoc-S-sulfo-L-cysteine Disodium (B8443419) and its Conformation

    While specific computational studies focusing exclusively on Fmoc-S-sulfo-L-cysteine disodium are not widely available in published literature, its conformational landscape can be effectively predicted using established computational methodologies. These methods are routinely applied to molecules with similar structural motifs, such as other Fmoc-protected amino acids, dehydroamino acids, and peptides containing non-standard residues. acs.orgbyu.edu The modeling of this compound must account for three distinct chemical features: the large, rigid, and hydrophobic fluorenylmethoxycarbonyl (Fmoc) group; the flexible L-cysteine backbone; and the hydrophilic, negatively charged S-sulfo group.

    Computational simulations can elucidate how these components interact to determine the molecule's preferred three-dimensional shapes. Molecular Dynamics (MD) simulations, for instance, can model the dynamic behavior of the molecule in a solvent like water over time, revealing how the hydrophobic Fmoc group and the hydrophilic sulfonate group influence its orientation and conformational stability. byu.eduresearchgate.net Full atomistic MD simulations have been successfully used to investigate the nanophase-segregated structures of sulfonated polymers, providing insight into the behavior of the sulfonate group and its interaction with water. researchgate.net Such simulations for this compound would likely show significant hydration around the sulfonate group, while the Fmoc group may influence aggregation behavior or interaction with nonpolar environments.

    For more precise geometric and electronic information, Density Functional Theory (DFT) calculations can be employed. These quantum mechanical methods can determine the most stable (lowest energy) conformations, bond lengths, bond angles, and the distribution of electron density across the molecule. This would be particularly useful for understanding the electronic influence of the electron-withdrawing sulfonate group on the cysteine moiety. acs.org

    Computational MethodPrincipleInformation Gained for this compound
    Molecular Dynamics (MD) SimulationUses classical mechanics to simulate the physical movements of atoms and molecules over time. byu.eduDynamic behavior in solution, conformational flexibility, solvent interactions, and potential for aggregation. researchgate.net
    Density Functional Theory (DFT)A quantum mechanical method to investigate the electronic structure of many-body systems.Precise ground-state geometry, bond energies, electronic properties, and the deactivating effect of the sulfonate group. acs.org
    Conformational Search AlgorithmsSystematically or randomly explores the possible conformations of a molecule to find low-energy structures.Identification of a wide range of stable and metastable conformers, providing a map of the potential energy surface.

    Prediction of Reactivity and Interaction Mechanisms of the Sulfonate Group

    The S-sulfo group (-SO₃⁻) is the primary determinant of the unique interaction profile of this compound in biological and chemical systems. Unlike a thiol group found in a standard cysteine, the sulfonate group is the conjugate base of a strong acid, rendering it chemically stable and a poor nucleophile under typical physiological conditions. Its reactivity is dominated by non-covalent interactions.

    Key Interaction Mechanisms:

    Enhanced Solubility: Sulfonation is a well-known strategy to impart water-solubility to hydrophobic molecules. nih.gov The sulfonate group's ability to engage in strong hydrogen bonding with water molecules makes peptides incorporating this residue highly soluble in aqueous media, which is advantageous for biological applications.

    Electrostatic Interactions: As a dianion (at the sulfonate and carboxylate groups, depending on pH), the molecule can participate in strong, long-range electrostatic (ionic) interactions. It is predicted to bind favorably to positively charged residues on proteins, such as arginine and lysine, or to metal ions.

    Hydrogen Bonding: The three oxygen atoms of the sulfonate group act as potent hydrogen bond acceptors, enabling the formation of stable, directional interactions with hydrogen bond donors on other molecules, such as the amide protons of a peptide backbone or the hydroxyl groups of serine and threonine.

    Deactivating Electronic Effect: The sulfonate group is strongly electron-withdrawing. This property reduces the reactivity of the adjacent alkyl chain toward oxidation by radicals like the sulfate (B86663) radical (SO₄•⁻). acs.org This suggests that the cysteine backbone is stabilized against certain oxidative processes. Studies comparing alkyl sulfates and sulfonates show that the -SO₃⁻ group has a stronger deactivating effect than the -OSO₃⁻ group, partly due to its higher charge density. acs.org

    Functional GroupPrimary Interaction TypeRelative Strength/ReactivityRole in Peptides
    S-Sulfonate (-SO₃⁻) Electrostatic, H-bond acceptorStrong, non-covalent, chemically stableEnhances solubility, mimics sulfation, forms salt bridges. nih.gov
    Carboxylate (-COO⁻) Electrostatic, H-bond acceptorStrong, non-covalentForms salt bridges, participates in metal coordination.
    Thiol (-SH) Covalent (disulfide), weak H-bond donorHighly reactive, redox-activeForms structural disulfide bonds, metal ligation.
    Hydroxyl (-OH) H-bond donor/acceptorModerate, can be phosphorylatedParticipates in hydrogen bond networks, post-translational modification site.

    In Silico Design of Sulfonated Peptide Sequences for Targeted Research Applications

    In silico peptide design leverages computational power to create novel peptide sequences with specific, predetermined functions, such as binding to a protein target with high affinity and specificity. nih.govoup.com The incorporation of non-standard amino acids like S-sulfo-L-cysteine is a key strategy to enhance peptide properties beyond what is achievable with the 20 canonical amino acids. nih.gov This process allows researchers to design and screen peptide candidates virtually, saving significant time and resources compared to purely experimental approaches. oup.com

    The design of a sulfonated peptide for a specific research application, such as inhibiting a protein-protein interaction, generally follows a structured computational workflow. The inclusion of S-sulfo-L-cysteine can be strategic, for example, to mimic a naturally occurring sulfotyrosine residue, which is a critical post-translational modification for many protein interactions.

    A typical workflow would involve:

    Target Analysis and Scaffold Selection: Identifying a binding pocket on a target protein and choosing a starting peptide sequence or scaffold.

    Peptide Structure Prediction: Using de novo modeling tools to predict the three-dimensional structure of the peptide. Servers like PEP-FOLD are designed to predict peptide structures from their amino acid sequence and can be adapted for modified residues. bio.toolsnih.gov These tools can generate conformations for linear peptides up to 50 amino acids long. nih.gov

    Incorporation of S-sulfo-L-cysteine: The sulfonated residue is strategically placed in the sequence to interact with a specific region of the target, such as a positively charged patch, or to enhance the peptide's solubility and bioavailability.

    Protein-Peptide Docking: The designed peptide's 3D model is docked into the target protein structure using software like HADDOCK or specialized servers. PEP-FOLD3 includes capabilities for folding a peptide in the vicinity of a protein receptor. nih.gov This step predicts the binding mode and orientation of the peptide.

    Binding Affinity Calculation and Optimization: The strength of the interaction (binding free energy) is estimated using computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or metadynamics. mdpi.com Based on these results, the peptide sequence can be iteratively refined and re-tested in silico to optimize its binding affinity and specificity before moving to experimental validation.

    Design StepObjectiveExample Computational Tools/Servers
    1. Peptide Structure ModelingPredict the 3D conformation of a linear or cyclic peptide sequence.PEP-FOLD, PEPstr, Rosetta. bio.toolsnih.gov
    2. Protein-Peptide DockingPredict the binding pose of the peptide on a protein target.HADDOCK, AutoDock, MDockPeP2_VS. oup.com
    3. Binding Free Energy CalculationEstimate the binding affinity (e.g., Kd, ΔG) of the peptide-protein complex.AMBER (MM/PBSA), GROMACS, CHARMM. mdpi.commdpi.com
    4. Peptide Property PredictionPredict physicochemical properties like solubility, stability, or cell penetration.CellPPDMod (for modified CPPs). nih.gov

    Future Directions and Emerging Research Avenues

    Exploration of Alternative S-Sulfo-Amino Acid Derivatives and their Research Potential

    The success of Fmoc-S-sulfo-L-cysteine has spurred interest in the synthesis and application of other S-sulfo-amino acid derivatives. These analogs, which may feature different amino acid scaffolds or modifications to the sulfo group, hold significant potential for creating peptides with novel properties and functions.

    Researchers are investigating S-sulfo derivatives of other amino acids, such as homocysteine, to explore how changes in the carbon backbone affect peptide structure and biological activity. Furthermore, the synthesis of non-natural S-sulfo-amino acids with varied stereochemistry or side chains could lead to peptides with enhanced stability, altered receptor binding affinities, or unique catalytic activities.

    The research potential of these derivatives is vast, spanning from fundamental studies of protein folding and function to the development of new therapeutic agents. For example, peptides incorporating these novel building blocks could be used to probe enzyme mechanisms or to design inhibitors with improved specificity and potency.

    Advances in Green Chemistry Approaches for Fmoc-S-sulfo-L-cysteine Disodium (B8443419) Synthesis and Application in Research

    The principles of green chemistry are increasingly being applied to the synthesis and use of specialty chemicals like Fmoc-S-sulfo-L-cysteine disodium. jocpr.com The goal is to develop more sustainable and environmentally friendly methods that reduce waste, minimize the use of hazardous materials, and improve energy efficiency. jocpr.com

    In the context of synthesis, this includes the use of greener solvents, such as water or supercritical CO2, and the development of catalytic methods that replace stoichiometric reagents. jocpr.com For example, enzymatic approaches to the synthesis of S-sulfo-cysteine derivatives are being explored as a way to improve selectivity and reduce the environmental impact of the production process.

    Integration with Advanced Bio-orthogonal Ligation Chemistries for Complex Biomolecule Assembly

    Bio-orthogonal chemistry refers to a class of reactions that can occur in a biological environment without interfering with native biochemical processes. nih.gov The integration of this compound with these advanced ligation techniques is a key area of research for the assembly of complex biomolecules. bohrium.com

    The S-sulfonate group, once deprotected to reveal a reactive thiol, can participate in various bio-orthogonal reactions. One of the most prominent is native chemical ligation (NCL), where a peptide with an N-terminal cysteine reacts with another peptide containing a C-terminal thioester to form a native peptide bond. researchgate.net The S-sulfo group serves as a stable precursor to the required cysteine residue.

    Beyond NCL, researchers are exploring the use of S-sulfo-cysteine derivatives in other ligation chemistries, such as the Staudinger ligation and various forms of "click chemistry," including copper-catalyzed and strain-promoted azide-alkyne cycloadditions. nih.govnih.gov These methods allow for the precise and efficient construction of large proteins, antibody-drug conjugates, and other complex biomolecular structures for applications in drug delivery, diagnostics, and materials science. chemimpex.comoregonstate.eduresearchgate.net For instance, recent studies have demonstrated the use of 1,2,3-triazine (B1214393) derivatives for the specific modification of cysteine-containing peptides in physiological solutions. nih.gov

    Elucidation of Cellular Uptake and Metabolism Mechanisms of S-Sulfo-L-cysteine Derivatives in Research Models

    Understanding how S-sulfo-L-cysteine and its derivatives are taken up and metabolized by cells is crucial for their application in biological research and as potential therapeutic agents. Studies in research models, such as Chinese hamster ovary (CHO) cells, have begun to shed light on these processes. nih.govnih.gov

    Research has shown that S-sulfocysteine (SSC) can be taken up by CHO cells and serves as a bioavailable source of L-cysteine. nih.gov The uptake is at least partially mediated by the cystine/glutamate (B1630785) antiporter (x c-), a transporter that plays a key role in cellular redox balance. nih.gov Experiments using inhibitors and activators of this transporter have demonstrated its involvement in SSC uptake. nih.gov

    Once inside the cell, SSC is metabolized to release cysteine, which can then be incorporated into proteins or used in the synthesis of glutathione (B108866), a major cellular antioxidant. nih.gov Multi-omics studies have revealed that the introduction of SSC can lead to increased intracellular levels of glutathione and taurine, indicating that cells actively process the derivative to maintain cysteine homeostasis. nih.gov Further research is needed to fully elucidate the metabolic pathways involved and to understand how these processes might vary in different cell types and organisms.

    Research on this compound in the Context of Peptide Receptor Agonism and Related Biological Activities

    Peptides containing modified amino acids, such as those derived from this compound, are valuable tools for studying peptide-receptor interactions and for developing new receptor agonists and antagonists. The introduction of an S-sulfo-cysteine residue can influence the peptide's conformation, stability, and binding affinity for its target receptor.

    Research in this area often involves the synthesis of a series of peptide analogs where specific amino acids are replaced with S-sulfo-cysteine. These analogs are then tested for their ability to bind to and activate or inhibit a particular receptor. For example, linaclotide, a peptide drug rich in cysteines that is used to treat gastrointestinal disorders, has been a subject of synthetic studies to optimize its folding and activity, highlighting the importance of cysteine and its derivatives in pharmacologically active peptides. researchgate.net

    The biological activities of peptides containing S-sulfo-cysteine are not limited to receptor agonism. These peptides can also exhibit other functions, such as enzyme inhibition or antimicrobial activity. The unique properties of the S-sulfo group can be leveraged to design peptides with enhanced therapeutic potential.

    Q & A

    Q. What analytical techniques are recommended for assessing the purity of Fmoc-S-sulfo-L-cysteine disodium in synthesized batches?

    Methodological Answer:

    • Use high-performance liquid chromatography (HPLC) to confirm purity >99% and thin-layer chromatography (TLC) to detect impurities (e.g., Fmoc-b-Ala-OH at <0.1% and H-Cys(SO3H)-OH·Na at <0.2%) .
    • Employ chiral chromatography to quantify D-stereoisomer contamination (0.2% threshold) and Karl Fischer titration to measure water content (4.5%) .
    • Validate methods using retention time consistency, peak symmetry, and calibration curves with reference standards.

    Q. How should this compound be stored to maintain stability during experiments?

    Methodological Answer:

    • Store in airtight, light-resistant containers at +4°C to prevent oxidation and hydrolysis .
    • Avoid exposure to moisture by using desiccants and ensure solutions (e.g., 50 mg/mL in 50% dioxane) are prepared fresh to minimize solvent degradation .

    Q. What steps minimize stereoisomer contamination during synthesis?

    Methodological Answer:

    • Optimize reaction conditions (e.g., temperature, pH) to favor L-cysteine sulfonation.
    • Use chiral stationary phases during purification to isolate the target enantiomer and monitor D-isomer levels via chiral chromatography .

    Advanced Research Questions

    Q. How can experimental design optimize synthesis yield while controlling sulfonation efficiency?

    Methodological Answer:

    • Apply Design of Experiments (DoE) frameworks like Box-Behnken designs or 2³ factorial designs to evaluate critical parameters (e.g., reagent molar ratios, reaction time, temperature) .
    • Use statistical software (e.g., Design Expert®) to model interactions between variables and predict optimal conditions .

    Q. How should discrepancies between HPLC and TLC purity results be resolved?

    Methodological Answer:

    • Investigate matrix effects (e.g., solvent interference in TLC) or co-eluting impurities in HPLC.
    • Cross-validate with elemental analysis (e.g., C/H/N content) and mass spectrometry to identify undetected degradation products .
    • Adjust mobile phase composition or column type to improve separation resolution.

    Q. What strategies validate the accuracy of HPLC/TLC methods for quantifying this compound in complex mixtures?

    Methodological Answer:

    • Perform spike-and-recovery experiments by adding known quantities of the compound to biological matrices (e.g., cell lysates) and measure recovery rates.
    • Establish linearity ranges (e.g., 0.1–10 mg/mL) and calculate limits of detection (LOD) and quantification (LOQ) using signal-to-noise ratios .
    • Compare results with nuclear magnetic resonance (NMR) for structural confirmation .

    Data Contradiction and Analysis

    Q. How to address conflicting data on sulfonic acid stability under varying pH conditions?

    Methodological Answer:

    • Conduct pH stability studies (e.g., 3–9 range) using buffered solutions and monitor degradation via HPLC.
    • Correlate findings with Arrhenius kinetics to predict shelf-life under accelerated storage conditions .
    • Reconcile discrepancies by standardizing buffer systems (e.g., phosphate vs. acetate) across labs .

    Methodological Resources

    • DoE Frameworks : Utilize factorial designs to dissect multifactorial synthesis challenges .
    • Analytical Cross-Validation : Combine HPLC, TLC, and NMR for robust impurity profiling .
    • Storage Protocols : Adhere to USP guidelines for light-sensitive, hygroscopic compounds .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.